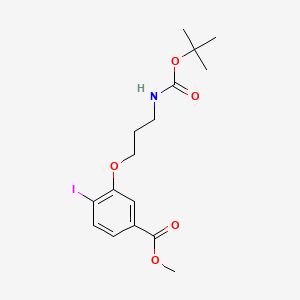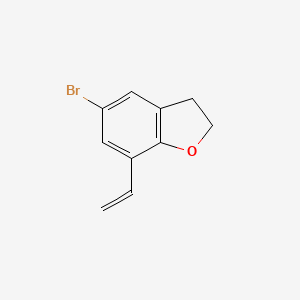
1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)pyrrolidine is a chemical compound that features a benzofuran ring substituted with a bromine atom and a pyrrolidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)pyrrolidine typically involves the following steps:
Formation of 7-Bromo-2,3-dihydrobenzofuran: This can be achieved through the bromination of 2,3-dihydrobenzofuran using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Alkylation Reaction: The brominated benzofuran is then subjected to an alkylation reaction with pyrrolidine. This step often requires a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the fully reduced benzofuran derivative.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)pyrrolidine involves its interaction with specific molecular targets. The bromine atom and the benzofuran ring play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The pyrrolidine moiety may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-2,3-dihydrobenzofuran: Shares the benzofuran core but lacks the pyrrolidine moiety.
2,3-Dihydrobenzofuran: Lacks both the bromine atom and the pyrrolidine moiety.
1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidine: Similar structure but without the bromine substitution.
Uniqueness
1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)pyrrolidine is unique due to the presence of both the bromine atom and the pyrrolidine moiety, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the pyrrolidine moiety improves its pharmacokinetic profile .
Propiedades
IUPAC Name |
1-[(7-bromo-2,3-dihydro-1-benzofuran-5-yl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c14-12-8-10(9-15-4-1-2-5-15)7-11-3-6-16-13(11)12/h7-8H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLISTXNTJYNUOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC3=C(C(=C2)Br)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(NE,R)-N-[(3-bromo-5-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8213626.png)
![(NE,R)-N-[(2-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8213634.png)
![(NE,R)-N-[1-(2,3-difluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8213639.png)
![(NE,R)-N-[(6-methoxypyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8213643.png)
![(NE,S)-N-[(6-methoxypyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8213648.png)








